

# Application Note: High-Purity Synthesis of 4-Methylphenyl 4-nitrobenzoate

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## Compound of Interest

Compound Name: 4-Methylphenyl 4-nitrobenzoate

CAS No.: 15024-11-0

Cat. No.: B11708573

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## Executive Summary

This application note details a robust, scalable protocol for the synthesis of **4-Methylphenyl 4-nitrobenzoate** (also known as p-tolyl p-nitrobenzoate). Unlike aliphatic esterifications, the reaction between phenols and carboxylic acids requires activation due to the lower nucleophilicity of the phenolic hydroxyl group.<sup>[1]</sup>

This guide utilizes a Nucleophilic Acyl Substitution via an acid chloride intermediate (Schotten-Baumann type conditions in organic solvent). This method is selected for its high yield, operational simplicity, and suitability for parallel synthesis libraries in drug discovery.

Key Parameters:

- Reaction Time: 3–4 Hours
- Expected Yield: 85–92%<sup>[2]</sup>
- Purity Target: >98% (HPLC/NMR)
- Physical State: White Crystalline Solid

## Retrosynthetic Analysis & Mechanism

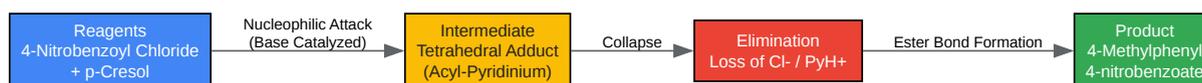
### Strategic Disconnection

The target molecule is an ester derived from a phenol (p-cresol) and an electron-deficient benzoic acid (p-nitrobenzoic acid). Direct Fischer esterification is inefficient here due to the equilibrium constant and the poor nucleophilicity of the phenol.[1] Therefore, the strategy relies on activating the acid component as an acyl chloride.

## Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the phenol on the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. A base (Pyridine or Triethylamine) is essential to:

- Neutralize the HCl byproduct (driving the equilibrium).[3]
- Act as a nucleophilic catalyst (in the case of Pyridine), forming a reactive N-acylpyridinium intermediate.



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Figure 1: Mechanistic pathway for the base-mediated esterification of phenols.

## Safety & Handling (Critical)

Reagent	Hazard Class	Specific Warning
p-Cresol	Toxic, Corrosive	Rapidly absorbed through skin. Causes severe burns.[4][5][6] Use double nitrile gloves.
4-Nitrobenzoyl Chloride	Corrosive, Lachrymator	Reacts violently with moisture to release HCl gas. Open only in a fume hood.
Dichloromethane (DCM)	Carcinogen (Suspected)	Volatile. Use in well-ventilated hood.
Pyridine	Flammable, Toxic	Distinctive unpleasant odor. Causes male sterility (suspected).

## Experimental Protocol

### Materials Checklist

- Starting Material A: 4-Nitrobenzoyl chloride (FW: 185.56)
- Starting Material B:p-Cresol (4-Methylphenol) (FW: 108.14)
- Base/Catalyst: Pyridine (Anhydrous) or Triethylamine (TEA) + DMAP (cat.)
- Solvent: Dichloromethane (DCM), Anhydrous
- Workup: 1M HCl, Saturated NaHCO<sub>3</sub>, Brine, MgSO<sub>4</sub>

### Stoichiometry Table

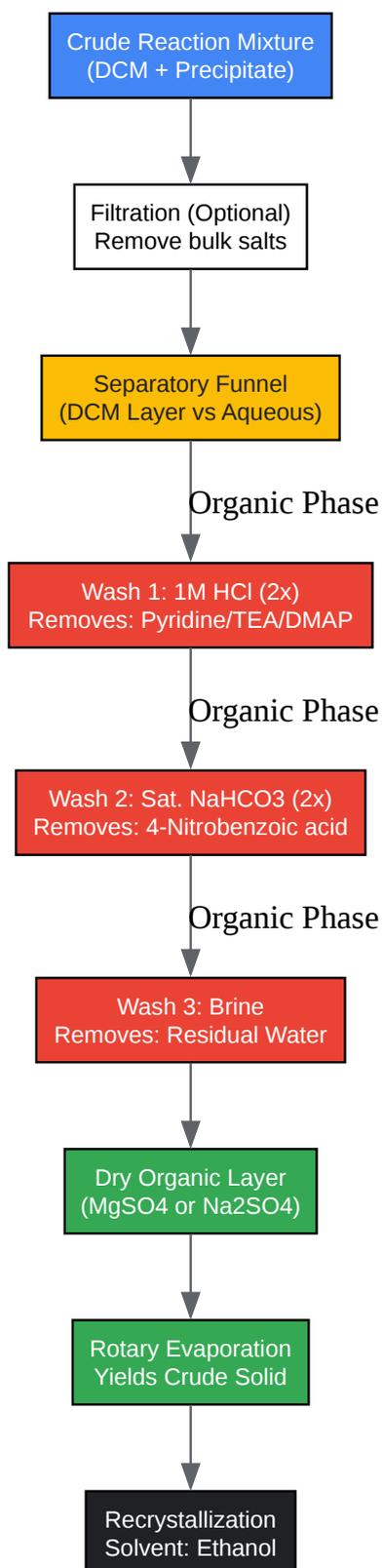
Component	Equiv.	Mmol (Scale)	Mass/Vol	Role
p-Cresol	1.0	10.0 mmol	1.08 g	Nucleophile
4-Nitrobenzoyl Chloride	1.1	11.0 mmol	2.04 g	Electrophile
Triethylamine (TEA)	1.5	15.0 mmol	~2.1 mL	Base (HCl Scavenger)
DMAP	0.05	0.5 mmol	61 mg	Catalyst (Optional)
DCM	N/A	N/A	40 mL	Solvent

## Step-by-Step Procedure

- Preparation: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen or Argon.
- Solubilization: Add p-Cresol (1.08 g) and DCM (20 mL). Add Triethylamine (2.1 mL) and DMAP (61 mg). Stir until fully dissolved.
- Cooling: Submerge the flask in an ice-water bath (0°C) for 10 minutes.
  - Expert Insight: Cooling controls the exotherm upon acid chloride addition, preventing side reactions (e.g., polymerization or decomposition).
- Addition: Dissolve 4-Nitrobenzoyl chloride (2.04 g) in DCM (10 mL) in a separate vial. Add this solution dropwise to the reaction mixture over 10 minutes.
  - Observation: A white precipitate (Triethylamine hydrochloride salts) will begin to form almost immediately.
- Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (25°C). Stir for 3 hours.
  - Validation: Monitor by TLC (Solvent: 20% Ethyl Acetate in Hexanes). The p-cresol spot (lower R<sub>f</sub>) should disappear.

- Quenching: Add 10 mL of water to the reaction mixture to hydrolyze any excess acid chloride. Stir vigorously for 5 minutes.

## Workup and Purification Workflow



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Figure 2: Purification logic tree ensuring removal of amine bases and unreacted acids.

#### Purification Protocol:

- Transfer the organic layer to a separatory funnel.
- Acid Wash: Wash with 1M HCl (2 x 20 mL). This protonates the amine base, moving it to the aqueous layer.
- Base Wash: Wash with Saturated NaHCO<sub>3</sub> (2 x 20 mL). This converts unreacted 4-nitrobenzoic acid (hydrolysis byproduct) into its water-soluble salt.
- Dry & Concentrate: Dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield a crude white/yellowish solid.
- Recrystallization: Dissolve the crude solid in minimal boiling Ethanol. Allow to cool slowly to RT, then to 4°C. Filter the white needles.

## Characterization & Validation

To confirm the identity of the synthesized product, compare experimental data against these standard values.

### NMR Spectroscopy (<sup>1</sup>H-NMR, 400 MHz, CDCl<sub>3</sub>)

- δ 8.30–8.40 (m, 4H): Characteristic AA'BB' system of the p-nitrobenzoate ring. The protons ortho to the nitro group are highly deshielded.
- δ 7.10–7.30 (m, 4H): AA'BB' system of the p-tolyl ring.
- δ 2.40 (s, 3H): Singlet corresponding to the methyl group on the p-tolyl ring.

### Infrared Spectroscopy (FT-IR)

- 1735–1745 cm<sup>-1</sup>: Strong C=O stretch (Ester).
- 1525 cm<sup>-1</sup> & 1350 cm<sup>-1</sup>: N-O stretches (Nitro group, asymmetric and symmetric).

## Physical Properties

- Appearance: White to off-white crystalline solid.

- Melting Point: 105–109°C (Note: Literature values for similar esters vary; p-tolyl esters typically melt higher than their methyl counterparts [96°C]).

## Troubleshooting & Optimization

Observation	Root Cause	Corrective Action
Low Yield	Moisture in reagents	Ensure acid chloride is not hydrolyzed. Use anhydrous DCM and fresh bottle of acid chloride.
Oil instead of Solid	Impurities (Cresol)	Residual p-cresol lowers MP. Recrystallize again from EtOH/Water (9:1).
Yellow Coloration	Nitro-impurities	Nitro compounds can be yellow.[4] Wash thoroughly with NaHCO <sub>3</sub> to remove free nitrobenzoic acid.

## References

- Schotten-Baumann Reaction Conditions: Smith, M. B., & March, J. (2007).[7] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- Synthesis of p-tolyl 4-nitrobenzoate (Procedure Verification): ResearchGate Snippet 1.6 - Citing synthesis of compound 5d (p-tolyl-4-nitrobenzoate) as a white solid with 85% yield.
- Safety Data - 4-Nitrobenzoyl Chloride: Fisher Scientific SDS.
- p-Cresol Properties: PubChem Compound Summary for p-Cresol.

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